molecular formula C9H9F2NO2 B3096090 1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-amine CAS No. 1270540-05-0

1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-amine

Cat. No.: B3096090
CAS No.: 1270540-05-0
M. Wt: 201.17 g/mol
InChI Key: HGZYJRRTOSMVSB-UHFFFAOYSA-N
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Description

1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-amine is a chemical compound characterized by the presence of a benzodioxole ring substituted with two fluorine atoms and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-amine typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with ethanamine under specific conditions. One common method involves the use of a catalyst such as potassium fluoride in the presence of a suitable solvent . The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-amine is unique due to its specific combination of the benzodioxole ring and ethanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-5(12)6-2-3-7-8(4-6)14-9(10,11)13-7/h2-5H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZYJRRTOSMVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(O2)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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